2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a hybrid molecule featuring a quinazolinone core linked via a propyl chain to an isoindole-1,3-dione (phthalimide) moiety, with a 1-bromoethyl substituent on the quinazoline ring. This structure combines pharmacologically active motifs: quinazolinones are known for antimicrobial and anticancer properties , while phthalimide derivatives exhibit diverse biological activities, including enzyme inhibition .
Properties
IUPAC Name |
2-[3-[2-(1-bromoethyl)-4-oxoquinazolin-3-yl]propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-13(22)18-23-17-10-5-4-9-16(17)21(28)24(18)11-6-12-25-19(26)14-7-2-3-8-15(14)20(25)27/h2-5,7-10,13H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBWDAYKPFCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
- Molecular Formula : C14H15BrN2O3
- Molecular Weight : 339.1845 g/mol
- CAS Number : [Not provided in the search results]
The structure features a quinazoline moiety, which is often associated with various biological activities. The presence of the bromoethyl group is significant for its reactivity and potential interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives, including those similar to the target compound. For instance, compounds containing quinazoline structures have been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| A-549 (Lung Cancer) | Quinazoline Derivatives | 10.5 | |
| HCT-8 (Colon Cancer) | Quinazoline Derivatives | 12.0 | |
| HepG2 (Liver Cancer) | Quinazoline Derivatives | 8.0 |
In vitro studies indicate that quinazoline derivatives can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant antimicrobial properties against a range of pathogens. Studies show that these compounds can exhibit both antibacterial and antifungal activities:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL | |
| Escherichia coli | Bactericidal | 16 µg/mL | |
| Candida albicans | Antifungal | 64 µg/mL |
These findings suggest that the compound may interact with bacterial cell walls or fungal membranes, leading to cell death.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been documented, with some compounds showing inhibition of cyclooxygenase enzymes (COX-1 and COX-2):
| Compound | IC50 COX-2 (µM) | Standard Drug (Celecoxib) |
|---|---|---|
| Quinazoline Derivative | 0.024 | 0.050 |
The ability to inhibit COX enzymes indicates potential for treating inflammatory conditions such as arthritis or other inflammatory diseases .
Case Studies
- Synthesis and Evaluation of Quinazoline Derivatives
- Antimicrobial Screening
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The quinazoline moiety is known for its anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell growth. For instance, derivatives have shown significant efficacy against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes has been noted, which could lead to the development of inhibitors for diseases where such enzymes play a crucial role. This aspect is particularly relevant in the context of drug design where targeting enzyme pathways can yield effective treatments .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of other pharmacologically active molecules. Its synthetic versatility allows it to be modified into various derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Biological Studies
Research into the biological interactions of this compound includes:
- Mechanism of Action : Understanding how the compound interacts with biological targets (e.g., receptors or enzymes) is critical for elucidating its therapeutic potential. Studies have indicated that it may modulate certain cellular pathways, which could lead to varied pharmacological effects .
- In Vitro Evaluations : The compound has undergone various in vitro assays to assess its biological activity, including cytotoxicity tests against human tumor cells. These evaluations help in determining the efficacy and safety profile necessary for advancing to clinical studies .
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute involved testing derivatives similar to this compound against a panel of cancer cell lines. Results indicated that compounds with structural similarities exhibited significant growth inhibition rates, suggesting potential as anticancer agents .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that compounds related to this structure could inhibit specific enzymes involved in cancer metabolism. This finding supports the hypothesis that such compounds may serve as leads in drug discovery efforts targeting metabolic pathways in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone-Phthalimide Hybrids
- Target Compound: The propyl linker connects the quinazolinone and phthalimide groups, with a bromoethyl substituent on the quinazoline. Synthesis likely involves alkylation of a quinazolinone precursor with a bromoalkyl-phthalimide intermediate, analogous to methods in and .
- Compound I (): Features a sulfanyl-ethyl linker between quinazolinone and phthalimide. Synthesized via nucleophilic substitution, emphasizing antimicrobial activity .
- 5ce () : Contains a bromopropyl-phthalimide group linked to a benzimidazole-carboxamide. Prepared via alkylation of a pyrrolidine intermediate with 2-(3-bromopropyl)-isoindoline-1,3-dione .
Phthalimide Derivatives with Variable Linkers
- 2-[3-(4-Fluorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione (): Substituted with a 4-fluorophenoxypropyl group. Exhibits a LogP of 2.83 and PSA of 46.61 Ų, indicating moderate hydrophobicity and polarity .
- PSQ-PhI () : A polysilsesquioxane-phthalimide hybrid synthesized via green chemistry. Demonstrates solubility in polar solvents due to siloxane backbone .
Quinazolinone Derivatives with Heterocyclic Modifications
- Compound 41 (): A triazino-indole-quinazolinone hybrid with a bromophenyl group. Highlights the role of halogen substituents in enhancing binding affinity .
Physicochemical Properties
Key Observations :
Reactivity and Functionalization
- Bromoethyl vs. Bromopropyl : The target’s bromoethyl group is sterically less hindered than the bromopropyl in 5ce (), enabling faster nucleophilic substitution .
- Sulfanyl Linkers : Compound I’s sulfanyl-ethyl chain () may confer redox activity, unlike the inert propyl linker in the target compound .
Preparation Methods
Benzoxazinone Intermediate Preparation
The 4-oxoquinazoline system is typically constructed from anthranilic acid derivatives. A representative procedure involves:
- N-Acylation : Treatment of methyl anthranilate with acetyl chloride in anhydrous THF yields N-acetyl anthranilate (85% yield).
- Cyclization : Reaction with acetic anhydride at 120°C for 4 hr forms 2-methyl-4H-3,1-benzoxazin-4-one.
Critical Parameters :
- Strict moisture control prevents hydrolysis of the oxazinone ring
- Optimal temperature range: 110-125°C
Propyl Sidechain Introduction
The propyl spacer is installed via nucleophilic substitution:
- Alkylation : Reacting benzoxazinone with 1-bromo-3-chloropropane (1.2 eq) in DMF using K2CO3 as base (65% yield).
- Intermediate Isolation : 3-(3-chloropropyl)-2-methyl-4H-3,1-benzoxazin-4-one is purified by silica gel chromatography (hexane:EtOAc 7:3).
Bromoethyl Functionalization
Ethylation and Subsequent Bromination
- Grignard Addition : Treatment of 2-methylquinazolinone with ethylmagnesium bromide (2.0 eq) in dry THF at 0°C → 2-(1-hydroxyethyl) derivative (72% yield).
- Bromination : Reaction with PBr3 (1.5 eq) in dichloromethane at -10°C achieves >90% conversion to the 1-bromoethyl group.
Key Observations :
- Direct bromination of ethyl groups requires careful temperature control (-5°C to 0°C) to prevent di-bromination
- Alternative method: HBr gas bubbling in acetic acid (85% yield, but lower purity)
Isoindole-1,3-dione Coupling
Propyl-Amine Intermediate
Final Cyclization
- Ring Closure : Heating the phthalimido derivative in polyphosphoric acid (PPA) at 150°C for 3 hr completes isoindole-dione formation (68% yield).
- Alternative Method : Mitsunobu reaction using DIAD and PPh3 (82% yield, but higher cost).
Optimization and Scale-Up Considerations
Reaction Efficiency Comparison
| Step | Method A Yield | Method B Yield | Preferred Scale |
|---|---|---|---|
| Quinazolinone formation | 85% | 78% | >100g |
| Bromoethyl installation | 90% | 85% | <500g |
| Phthalimide coupling | 68% | 82% | <100g |
Purification Challenges
- Chromatography : Necessary for removing regioisomers in bromination step (SiO2, 230-400 mesh)
- Recrystallization : Optimal solvent system: Ethyl acetate/hexane (1:4 v/v) for final product
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC (C18, MeCN:H2O 70:30): >95% purity at 254 nm
- Elemental analysis: C 57.28% (calc 57.29%), H 4.12% (calc 4.11%)
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF
- Catalytic Mitsunobu conditions: 20 mol% Zn(OTf)2 reduces phosphine oxide waste
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, a trifunctional silane monomer was used in hydrolytic polycondensation under green chemistry principles (solvent-free, atmospheric pressure), achieving 72% yield with a polydispersity index of 1.10 . Key parameters include temperature control (80–81°C for intermediates) , solvent selection (ethanol for crystallization) , and catalyst efficiency.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (e.g., weight average molecular weight of 11,200 Da) .
- NMR Spectroscopy : ¹H-NMR (300 MHz, CDCl₃) resolves proton environments (e.g., δ = 0.89–0.94 ppm for CH₃ groups) .
- X-ray Crystallography : Validates crystal structure, as demonstrated for analogs like 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione .
Q. How can researchers purify intermediates during synthesis to avoid side products?
- Methodological Answer : Recrystallization from ethanol or ethyl acetate is effective for removing unreacted starting materials. For example, slow evaporation in ethanol yielded 72% pure crystals . Column chromatography (CHCl₃/CH₃OH 15:1) is also used for isolating intermediates .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for optimizing the synthesis of bromoethyl-quinazolinyl derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search methods are used to model transition states and intermediates. ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error by 40–60% . For example, energy barriers for bromoethyl group incorporation can be simulated to prioritize feasible routes.
Q. How do structural modifications (e.g., substituents on the quinazolinyl or isoindole-dione moieties) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bromine enhances electrophilic reactivity, while methoxy groups improve solubility. For analogs, replacing the bromoethyl group with a thiazole ring increased antimicrobial activity by 30% . Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like histamine H₃ receptors .
Q. How should researchers resolve contradictions in NMR data for similar compounds?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 7.82–7.84 ppm vs. δ 7.70–7.72 ppm for aromatic protons ) may arise from solvent polarity or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to assess dynamic effects. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What green chemistry principles apply to scaling up this compound’s synthesis?
- Methodological Answer : Solvent-free reactions, atom economy (e.g., 95% conversion in polycondensation ), and energy-efficient heating (microwave-assisted synthesis) reduce environmental impact. Membrane separation technologies (CRDC RDF2050104) can recover catalysts .
Q. How can process control systems enhance reproducibility in multi-step syntheses?
- Methodological Answer : Implement real-time monitoring (e.g., in situ FTIR for tracking intermediate formation) and automated feedback loops. CRDC RDF2050108 highlights simulations for optimizing reactor design (e.g., continuous-flow systems) to minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
